N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride
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Overview
Description
“N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride” is a chemical compound with the CAS Number: 2044901-92-8 . It has a molecular weight of 218.73 . The compound is typically in powder form .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties like boiling point, melting point, solubility, and stability are not specified in the sources I have access to .Scientific Research Applications
Synthesis and Characterization
Synthesis and Computational Studies : A study focused on the synthesis, characterization, and computational analysis of a triazatetracyclic acetamide compound, highlighting advanced techniques in structural chemistry and potential implications for drug design and development (Odame, Hosten, & Tshentu, 2018).
Novel Water-Soluble Derivatives : Research on the synthesis of novel water-soluble phthalimide derivatives of acetaminophen showcases innovative approaches to drug design, emphasizing the creation of potential analgesic and antipyretic agents (Reddy, Kumari, & Dubey, 2013).
Advanced Building Blocks for Drug Discovery : A study reports on the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, presenting these compounds as advanced building blocks for drug discovery and detailing the synthesis of a conformationally restricted analogue of proline (Druzhenko et al., 2018).
Pharmacological Evaluation
Analgesic and Anti-inflammatory Activities : The synthesis and evaluation of certain acetamide hydrochlorides for analgesic and anti-inflammatory activities demonstrate the potential for novel therapeutic applications. This research outlines the effectiveness of these compounds in preclinical models, offering insights into their pharmacological properties (Yusov et al., 2019).
Chemosensor Development : A highly selective turn-on chemosensor for monitoring Zn2+ concentrations in living cells and aqueous solutions illustrates the application of acetamide derivatives in biochemical sensing technologies, highlighting their utility in environmental and health-related fields (Park et al., 2015).
Environmental Friendly Synthesis : The green synthesis of potential analgesic and antipyretic compounds underscores the importance of environmentally friendly methodologies in drug design, focusing on the development of acetamide derivatives as alternatives to traditional pain and fever management options (Reddy et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-11-6-10(13)12-9-5-7-2-3-8(9)4-7;/h7-9,11H,2-6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZRBVILRXCTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CC2CCC1C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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